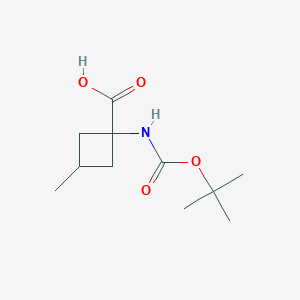![molecular formula C28H15FN2O3 B3006111 4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(2-fluorophenyl)ethenyl]-5-oxoindeno[1,2-b]pyridine-3-carbonitrile CAS No. 866142-83-8](/img/structure/B3006111.png)
4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(2-fluorophenyl)ethenyl]-5-oxoindeno[1,2-b]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(2-fluorophenyl)ethenyl]-5-oxoindeno[1,2-b]pyridine-3-carbonitrile" is a heterocyclic compound that appears to be related to the class of compounds synthesized in the studies provided. Although the exact compound is not directly mentioned in the abstracts, the papers discuss the synthesis of related heterocyclic compounds with potential anti-cancer activities. These compounds are characterized by the presence of a pyridine ring, which is a common feature in many pharmaceuticals due to its nitrogen-containing heterocyclic structure, contributing to the compound's reactivity and interaction with biological targets .
Synthesis Analysis
The synthesis of related compounds involves the reaction of multi-functionalized starting materials. In the first paper, 3,3'-Benzene-1,4-diylbis(1-phenylprop-2-en-1-one) reacts with 2-cyanoethanethioamide to produce a bis-heterocyclic compound with potential anti-cancer properties . Similarly, the second paper describes the synthesis of a dihydropyridine derivative by reacting benzothiophene-2-carbaldehyde with 2-cyanoethanethioamide . These reactions typically involve the formation of carbon-nitrogen bonds and the cyclization of the pyridine ring, which are key steps in constructing the complex molecular architecture of these compounds.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds like those mentioned in the papers is elucidated using spectroscopic techniques such as infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H NMR), and mass spectrometry. These techniques provide information about the functional groups, the molecular framework, and the molecular weight of the synthesized compounds, respectively. The presence of the pyridine ring and additional substituents like phenyl groups and nitriles contribute to the unique chemical behavior of these molecules .
Chemical Reactions Analysis
The synthesized compounds exhibit reactivity towards various active-hydrogen containing compounds and halogen-containing reagents, leading to the formation of new heterocyclic derivatives. For instance, the reaction with active-hydrogen containing compounds can yield amino-thieno[2,3-b]pyridine derivatives, while the reaction with halogen-containing reagents can afford thieno[2,3-b]pyridine derivatives . These reactions expand the chemical diversity of the synthesized compounds and may enhance their biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of these heterocyclic compounds are influenced by their molecular structure. The presence of multiple aromatic rings, nitrile groups, and heteroatoms such as sulfur and nitrogen can affect the compound's solubility, stability, and reactivity. These properties are crucial for the compound's potential as a pharmaceutical agent, as they determine how the compound interacts with biological systems and how it can be processed in the body. The anti-cancer activities of these compounds suggest that they may interact with specific biological targets, which is often related to their chemical structure and properties .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthetic Approaches and Derivative Formation : Research demonstrates the synthesis of novel pyrazole-4-carbonitrile derivatives through aldol condensation and reactions with 1,2- and 1,3-binucleophiles, creating a range of substituted pyrazoles, pyrimidines, and azolopyrimidine derivatives (Ali et al., 2016).
- Characterization and Structural Analysis : The crystal structure determination of similar compounds provides insights into their molecular configuration and bonding. This information is crucial for understanding the chemical behavior and potential applications of such compounds (Moustafa & Girgis, 2007).
Biological and Pharmacological Activities
- Antimicrobial and Anticancer Properties : Studies reveal the synthesis of pyridine derivatives that exhibit significant antimicrobial and anticancer activities, highlighting their potential in medical and pharmaceutical research (Elewa et al., 2021).
- Potential as Phosphodiesterase 3 Inhibitors : Research on pyridine derivatives indicates their capacity to inhibit phosphodiesterase 3, suggesting potential applications in treating diseases related to the enzyme's activity (Abadi et al., 2009).
Material Science and Analytical Chemistry
- Advanced Material Synthesis : The creation of binary solids with phenolic coformers, involving pyridine derivatives, points to applications in the field of material science, especially for non-linear optical (NLO) applications (Draguta et al., 2015).
- Analytical Techniques for Compound Characterization : The use of techniques like X-ray diffraction and NMR in the analysis of pyridine derivatives serves as a model for analytical approaches in chemical research, essential for the characterization of novel compounds (Chen et al., 2012).
Propiedades
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(2-fluorophenyl)ethenyl]-5-oxoindeno[1,2-b]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H15FN2O3/c29-21-8-4-1-5-16(21)9-11-22-20(14-30)25(17-10-12-23-24(13-17)34-15-33-23)26-27(31-22)18-6-2-3-7-19(18)28(26)32/h1-13H,15H2/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUCKXWUCRGMHX-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C4C(=NC(=C3C#N)C=CC5=CC=CC=C5F)C6=CC=CC=C6C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C4C(=NC(=C3C#N)/C=C/C5=CC=CC=C5F)C6=CC=CC=C6C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

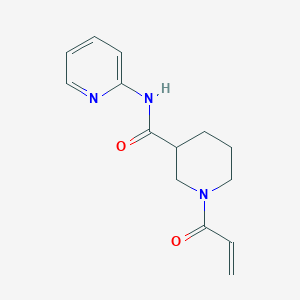
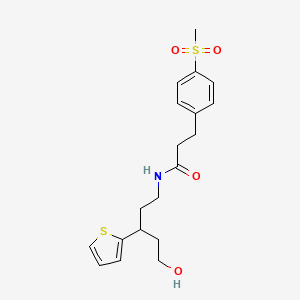
![Ethyl 6-benzyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3006034.png)



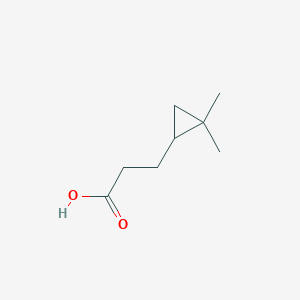

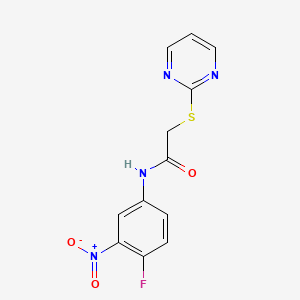
![2-hydroxy-N-(3-isopropoxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B3006045.png)
![4-Hydrazinyl-6-methylthieno[2,3-d]pyrimidine](/img/structure/B3006047.png)
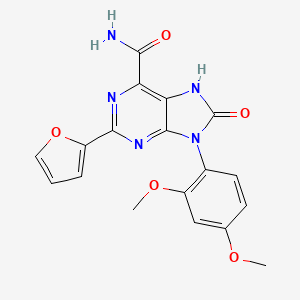
![3-{[1-(2,4-Dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B3006050.png)
